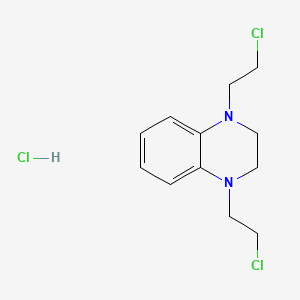
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of two chloroethyl groups attached to the quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride typically involves the reaction of quinoxaline with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Quinoxaline+2Chloroethyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoxaline ring.
Applications De Recherche Scientifique
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the modification of biological targets such as DNA, proteins, and enzymes. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer research, as it can interfere with DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-chloroethyl)benzene: Similar in structure but lacks the quinoxaline ring.
1,4-Bis(2-chloroethyl)piperazine: Contains a piperazine ring instead of a quinoxaline ring.
1,4-Bis(2-chloroethyl)phthalazine: Contains a phthalazine ring, differing in the nitrogen arrangement.
Uniqueness
1,4-Bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride is unique due to its specific quinoxaline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research in various fields, including medicinal chemistry and materials science.
Propriétés
Numéro CAS |
10579-73-4 |
|---|---|
Formule moléculaire |
C12H17Cl3N2 |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
1,4-bis(2-chloroethyl)-2,3-dihydroquinoxaline;hydrochloride |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-5-7-15-9-10-16(8-6-14)12-4-2-1-3-11(12)15;/h1-4H,5-10H2;1H |
Clé InChI |
SBKXONVLBKEWAK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


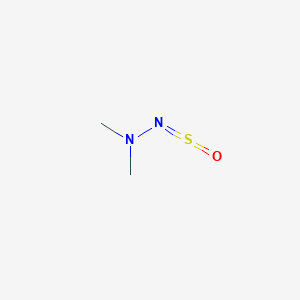
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

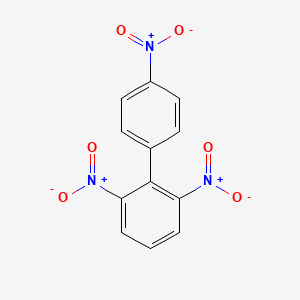


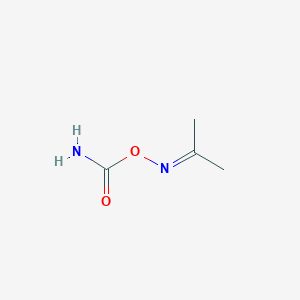
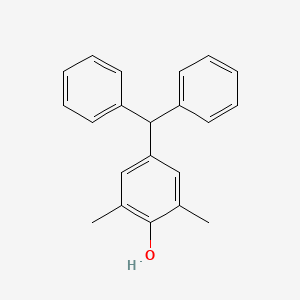
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
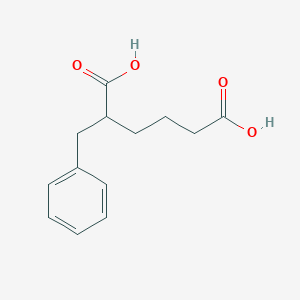
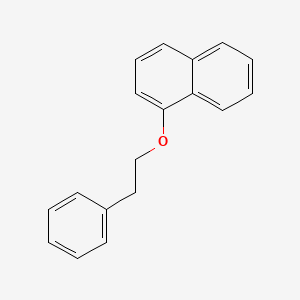


![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
